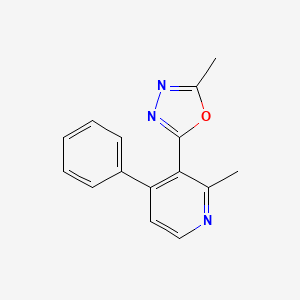

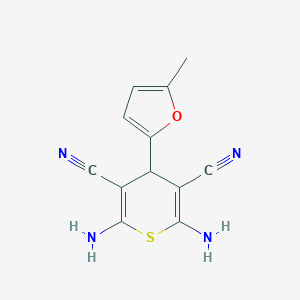

2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine

説明

Synthesis Analysis

The synthesis of 2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine involves the oxidative cyclization of hydrazones derived from specific aldehydes and aroylhydrazines, employing chloramine-T as an oxidant. This method has been utilized to create a series of novel oxadiazoles demonstrating antimicrobial activity, highlighting the compound's synthetic accessibility and functional versatility (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

Structural characterization through techniques such as IR, NMR, and elemental analysis confirms the compound's configuration. Its molecular structure, featuring the 1,3,4-oxadiazole ring, is critical for its electronic and optical properties, contributing to its application in fields like organic light-emitting diodes (OLEDs) (Jin et al., 2014).

Chemical Reactions and Properties

The chemical behavior of 2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine includes its participation in various reactions such as the Schiff base formation and its subsequent role in the synthesis of other chemically significant molecules. Its reactivity patterns are influenced by the oxadiazole moiety, which is known for its versatility in chemical transformations (Ahmed et al., 2002).

Physical Properties Analysis

The physical properties, including solvatochromism and tautomeric behavior, are influenced by the compound’s molecular structure. Its solvatochromic behavior, indicative of its response to different solvents, is a result of intramolecular hydrogen bonding and dipole moment changes, which have implications for its applications in sensing and materials science (Kakanejadifard et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, such as its antibacterial activity, have been explored. Its structure-activity relationship, particularly the presence of the 1,3,4-oxadiazole ring, contributes to its antimicrobial efficacy, demonstrating a wide range of potential applications beyond its inherent chemical interest (Rai et al., 2009).

科学的研究の応用

Antimicrobial and Anticancer Agents

- A study by Ahsan and Shastri (2015) synthesized oxadiazole analogues from 2-aminopyridine, demonstrating significant antiproliferative and antimicrobial activities. Specific compounds showed higher selectivity towards non-small cell lung cancer, with notable growth inhibition at certain concentrations (Ahsan & Shastri, 2015).

Biological Properties and Antifungal Activity

- Research by Kamble, Latthe, and Badami (2007) involved synthesizing various derivatives with significant antifungal properties, exceeding the performance of reference drugs used in the study (Kamble, Latthe, & Badami, 2007).

Organic Light-Emitting Diodes (OLEDs)

- A study conducted by Jin et al. (2014) developed heteroleptic iridium(III) complexes using derivatives of 2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine as ancillary ligands for OLEDs. These complexes showed good performance and low efficiency roll-off ratios, making them suitable for high efficiency at high current density and luminance (Jin et al., 2014).

Corrosion Inhibition

- The study by Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives and evaluated their corrosion inhibition ability towards mild steel in sulphuric acid. These compounds exhibited protective layer formation on mild steel, suggesting their utility as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Structural Characterization for Angiotensin II Receptor Antagonists

- Meyer, Joussef, Gallardo, and Bortoluzzi (2003) characterized the structures of two oxadiazole derivatives used as spacers in synthesizing new potential non-peptide angiotensin receptor antagonists. The study observed π–π interactions and C–H⋯O interactions in the crystal packing of these compounds (Meyer et al., 2003).

Antibacterial and Anticancer Evaluation

- Rai, Narayanaswamy, Shashikanth, and Arunachalam (2009) synthesized novel derivatives exhibiting significant antibacterial activity against various bacterial strains. One of the compounds, in particular, showed significant inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Insecticidal Activity

- Qi, Chen, Wang, Ni, Li, Zhu, and Yuan (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against diamondback moth. Some compounds showed good insecticidal activities, particularly against Plutella xylostella (Qi et al., 2014).

Antiepileptic Activity

- Rajak, Thakur, Singh, Raghuvanshi, Sah, Veerasamy, Sharma, Pawar, and Kharya (2013) synthesized novel derivatives coupled with natural products like limonene and citral for antiepileptic activity. The compounds were evaluated using various models, and some showed promising anticonvulsant activities (Rajak et al., 2013).

作用機序

Some 1,3,4-oxadiazoles have been found to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells . They can induce an antiproliferative effect in a dose- and time-dependent manner, increase the percentage of sub-G1 cell population, induce apoptosis, and decrease the phosphorylation of NF-κB signaling pathway proteins .

Safety and Hazards

特性

IUPAC Name |

2-methyl-5-(2-methyl-4-phenylpyridin-3-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-14(15-18-17-11(2)19-15)13(8-9-16-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHGPZUSZLTCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C2=NN=C(O2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)

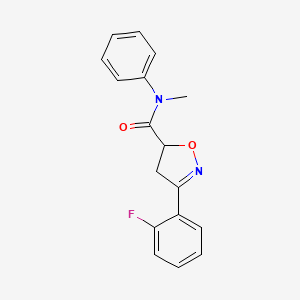

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)

![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)

![2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)

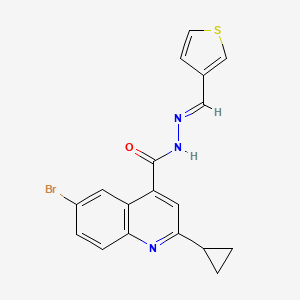

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)